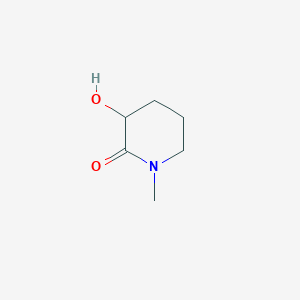

3-Hydroxy-1-methylpiperidin-2-one

Description

BenchChem offers high-quality 3-Hydroxy-1-methylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1-methylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESIJJGWDALPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33341-99-0 | |

| Record name | 3-hydroxy-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperidinone Scaffolds in Organic Synthesis

Piperidinone scaffolds, a class of chemical structures containing a six-membered ring with a nitrogen atom and a ketone group, are of paramount importance in the field of organic synthesis. These structures serve as versatile building blocks for creating a wide array of more complex molecules, particularly those with potential pharmaceutical applications. The piperidine (B6355638) ring itself is a prevalent structural motif found in numerous natural products and synthetic drugs. nih.govacs.orgmdpi.com

The strategic placement of functional groups on the piperidinone ring allows for a high degree of molecular diversity. This adaptability makes them crucial intermediates in the development of novel therapeutic agents. nih.gov For instance, the introduction of substituents at various positions on the piperidine ring can significantly influence the biological activity of the resulting molecule. nih.gov Researchers have successfully utilized piperidinone-based templates to synthesize analogs of existing drugs, such as donepezil, which is used in the treatment of Alzheimer's disease. nih.govacs.org Furthermore, the development of stereocontrolled synthetic methods allows for the precise arrangement of atoms in three-dimensional space, which is critical for the efficacy and selectivity of many bioactive compounds. rsc.org

An Overview of Research Trajectories for 3 Hydroxy 1 Methylpiperidin 2 One

Strategies for Asymmetric and Enantioselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric and enantioselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms, which is crucial for biological activity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied to the synthesis of various chiral piperidine derivatives.

One notable approach involves the use of Evans' oxazolidinone auxiliaries. These auxiliaries have been instrumental in controlling the stereochemistry of alkylation and aldol (B89426) reactions. numberanalytics.comsioc-journal.cn For instance, the alkylation of an N-acylated Evans auxiliary can proceed with high diastereoselectivity, establishing a chiral center that can be further elaborated to form the piperidine ring. researchgate.net The stereoselectivity is often dictated by the steric hindrance of the auxiliary, which blocks one face of the molecule, forcing the incoming electrophile to attack from the less hindered side. wikipedia.org

Another class of chiral auxiliaries that has found application in the synthesis of piperidine derivatives are those derived from amino acids, such as D-phenylglycinol. researchgate.net These auxiliaries can be used to synthesize intermediates like (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one with high diastereomeric excess. researchgate.net The presence and protection state of a hydroxyl group on the auxiliary can significantly influence the stereochemical outcome of subsequent alkylation reactions. researchgate.net For example, alkylation of an unprotected hydroxyl-containing auxiliary can lead to a single diastereomer, while the protected counterpart may yield a mixture of diastereomers. researchgate.net

Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have also been employed in the stereoselective synthesis of piperidinone derivatives. cdnsciencepub.com A domino Mannich–Michael reaction using such an auxiliary can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can then be further functionalized to create a variety of substituted piperidines. cdnsciencepub.com

Table 1: Examples of Chiral Auxiliary-Mediated Syntheses

| Chiral Auxiliary | Key Reaction | Product Class | Diastereomeric Excess (de) |

| Evans' Oxazolidinone | Asymmetric Michael Addition | β-substituted carbonyls | Up to 98% sioc-journal.cn |

| D-Phenylglycinol | Alkylation | 3-Methylpiperidin-2-ones | >99% (unprotected OH) researchgate.net |

| D-Arabinopyranosylamine | Domino Mannich–Michael | Dehydropiperidinones | High cdnsciencepub.com |

| Camphorsultam | Oxidative Cyclization | Tetrahydropyrans | Good to High soton.ac.uk |

| (4S)-Benzyl-1,3-thiazolidin-2-one | Aldol Reaction | Aldol Adducts | High scielo.org.mx |

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. This strategy relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A prominent method for the asymmetric synthesis of piperidine derivatives is the catalytic hydrogenation of substituted pyridinium (B92312) salts. researchgate.net Iridium(I) catalysts bearing chiral P,N-ligands have been shown to be highly effective in the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding piperidines with high enantioselectivity. mdpi.com This reaction is believed to proceed through an outer-sphere dissociative mechanism. mdpi.com

Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for the enantioselective synthesis of piperazin-2-ones, which can be precursors to chiral piperidines. nih.gov This method allows for the construction of α-tertiary piperazin-2-ones, which are challenging to synthesize using other techniques. nih.gov

Furthermore, copper(I)-catalyzed reductive aldol cyclizations of α,β-unsaturated amides with ketones provide a highly diastereoselective route to 4-hydroxypiperidin-2-ones. acs.org By employing enantiomerically enriched precursors prepared through proline-catalyzed asymmetric Mannich reactions, this methodology can be extended to the enantioselective synthesis of functionalized piperidin-2-ones. acs.org

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a green and highly selective alternative for the synthesis of chiral compounds. tuhh.de Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. tuhh.deresearchgate.net

Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic mixtures. For instance, immobilized lipase (B570770) from Pseudomonas cepacia has been successfully employed for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones and 3-hydroxypiperidin-2-ones with high enantiomeric excess. doi.org Similarly, Candida antarctica lipase B (CAL-B) has been utilized for the kinetic resolution of racemic β-lactams, providing access to enantiopure compounds. sciforum.netnih.gov This enzyme preferentially catalyzes the methanolysis of one enantiomer, allowing for the separation of the two. nih.gov

Ketoreductases (KREDs) are another important class of enzymes for asymmetric synthesis. They can catalyze the stereoselective reduction of ketones to chiral alcohols. For example, a KRED from Chryseobacterium sp. has been used for the asymmetric reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine with excellent enantioselectivity (>99.5% ee). researchgate.net

Table 2: Biocatalytic Approaches to Chiral Piperidine Derivatives

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Pseudomonas cepacia Lipase | Kinetic Resolution | 3-Acetoxy-2-piperidinones | (R)-3-Hydroxy-2-piperidinone / (S)-3-Acetoxy-2-piperidinone | >99% doi.org |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic β-lactams | Enantiopure β-lactams | Up to 86% for 3S, 4S enantiomer nih.gov |

| Ketoreductase (Chryseobacterium sp.) | Asymmetric Reduction | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | >99.5% researchgate.net |

| Transaminase (ATA-036) | Transamination | 4-Piperidinone | α-Methylpiperidine | >99% acs.org |

Classical and Contemporary Synthetic Routes

Alongside asymmetric strategies, classical and contemporary synthetic routes remain crucial for accessing 3-hydroxy-1-methylpiperidin-2-one and its derivatives. These methods often focus on the construction of the core piperidine ring system.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including piperidinones. mdpi.com This approach involves the formation of a ring from a single acyclic precursor that contains all the necessary atoms.

The formation of the lactam ring is a key step in the synthesis of piperidin-2-ones. This can be achieved through the intramolecular cyclization of a suitable amino acid or amino ester precursor. For example, the catalytic hydrogenation of a nitro group in a linear precursor to an amine, followed by spontaneous or induced intramolecular cyclization, can yield the desired 3-hydroxypiperidin-2-one (B90772). scholarsportal.info An efficient synthesis of both (S)- and (R)-3-hydroxypiperidin-2-ones has been described starting from methyl 5-nitro-2-oxopentanoate, which undergoes enzymatic hydrolysis and reduction, followed by catalytic hydrogenation and intramolecular cyclization to give the target compounds in high yield and enantiomeric excess. scholarsportal.info

Another approach involves the reductive cyclization of a keto-azide intermediate. This strategy has been used in the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov The key steps are a Wittig olefination to prepare the conjugated keto-azide, followed by an intramolecular reductive cyclization to construct the 2,3,6-trisubstituted piperidine skeleton. nih.gov

Dieckmann cyclization, the intramolecular condensation of a diester to form a β-keto ester, is another valuable method for constructing piperidinone rings. ucl.ac.uk This reaction has been used to prepare a variety of substituted piperidine-2,4-diones. ucl.ac.ukcore.ac.uk

Diastereoselective Ring Closure Strategies

Achieving stereocontrol during the formation of the piperidinone ring is paramount for the synthesis of specific, biologically active isomers. Several diastereoselective ring closure strategies have been developed to this end.

One notable approach involves the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) derivatives. researchgate.net For instance, the alkylation of a chiral lactam derived from D-phenylglycinol can proceed with high diastereoselectivity. The level of stereocontrol is highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on a pendant hydroxyl group. researchgate.net A study demonstrated that the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one with s-BuLi yielded the corresponding 3-methyl derivative as a single diastereomer. researchgate.net In contrast, protection of the hydroxyl group led to a change in the diastereomeric ratio. researchgate.net

Another powerful strategy is the catalytic deconstructive aminolysis of bridged δ-lactam-γ-lactones. This method allows for the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov The reaction proceeds via a site-selective acyl C–O bond activation under palladium catalysis, with complete retention of stereochemistry at the hydroxyl-bearing center. nih.gov This transformation is significant as it represents a rare example of catalytic activation of γ-lactone acyl C–O bonds. nih.gov

Continuous addition-deprotection-cyclization processes have also been employed to create trans-5-hydroxy-6-substituted-2-piperidinones with high diastereoselectivity. sci-hub.st This method involves the reaction of α-chiral aldimines with ketones, yielding products with a diastereomeric ratio often exceeding 99:1. sci-hub.st

Table 1: Diastereoselective Synthesis of Piperidinone Derivatives

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | s-BuLi (2.5 eq.), THF, -78 °C to rt | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Single isomer | 91% | researchgate.net |

| (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one | s-BuLi (1.5 eq.), MeI, THF, -78 °C to rt | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one and its (3R) diastereomer | 1:2.5 | 90% | researchgate.net |

| Bridged δ-lactam-γ-lactone | Propargylamine, Pd(OAc)₂, dppf, Toluene, 100 °C | 3-hydroxy-2-oxo-N-(prop-2-yn-1-yl)piperidine-3-carboxamide | >20:1 | 92% | nih.gov |

| (S,SS)-Aldimine | Acetophenone, LDA, THF, -78 °C; then HCl/dioxane, MeOH; then NaOH | trans-5-hydroxy-6-phenacylpiperidin-2-one | >99:1 | 74% | sci-hub.st |

Ring Transformation and Rearrangement Methodologies

Ring transformation and rearrangement reactions offer alternative and often elegant pathways to the piperidinone scaffold, starting from different cyclic or acyclic precursors.

The aza-Achmatowicz reaction is a prominent example, involving the oxidative rearrangement of a furan (B31954) moiety into a piperidinone structure. mdpi.com This transformation provides a facile entry into functionalized piperidinones that can be further elaborated. mdpi.com

Cascade reactions, which combine multiple transformations in a single synthetic operation, have also been effectively utilized. A cascade reductive rearrangement has been developed for the stereoselective synthesis of various piperidinones under mild conditions. dp.tech Another example is a one-pot cascade involving a Ugi reaction, ring expansion, pseudo-Dieckmann condensation, and rearrangement to construct complex indoline-piperidinone scaffolds. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including piperidinones. This reaction typically involves the cyclization of a diene precursor in the presence of a ruthenium or molybdenum catalyst. researchgate.net For instance, a novel route to 1-aryl-3-piperidone-4-carboxylates employs a key ring-closing metathesis step from an acyclic diene precursor. rsc.org

The Beckmann rearrangement, a classic named reaction, can also be used to synthesize 2-piperidones from the corresponding cyclopentanone (B42830) oximes. ijpsr.com This rearrangement is typically promoted by an acid, which facilitates the transformation of the oxime into the corresponding lactam. ijpsr.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of 3-hydroxy-1-methylpiperidin-2-one and its derivatives is crucial for developing environmentally sustainable processes. This involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. colab.wsugm.ac.id

The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a key focus in sustainable synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several synthetic methods for piperidone derivatives have been adapted to run in aqueous media. For example, the synthesis of pyrano[3,2-c]pyridines from piperidone precursors has been successfully performed in water, which simplifies work-up procedures and reduces environmental impact. organic-chemistry.org One-pot cyclocondensation reactions to form piperidines have also been achieved in an alkaline aqueous medium under microwave irradiation. mdpi.com

Beyond water, other sustainable solvents are gaining traction. These include bio-based solvents like ethyl lactate (B86563) and cyrene, which are derived from renewable resources and are biodegradable. researchgate.netru.nl Natural Deep Eutectic Solvents (NADES), which are mixtures of natural compounds like betaine (B1666868) and urea, have also been explored as non-toxic and non-aqueous media for reactions involving β-lactam structures. researchgate.net The use of solvent-free reaction conditions, where possible, represents the ultimate green approach, minimizing solvent waste entirely. colab.ws

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while reducing the need for stoichiometric reagents. The choice of catalyst is critical for developing environmentally benign processes.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Montmorillonite clays, such as K-10 and KSF, have been used as eco-friendly, reusable solid acid catalysts for the synthesis of piperidone derivatives through Mannich reactions. colab.ws These clay catalysts are inexpensive, non-toxic, and effective under mild conditions. colab.ws

Transition metal catalysts, such as palladium, rhodium, and nickel, are widely used in piperidone synthesis. mdpi.com Efforts to make these processes greener include the development of highly active catalysts that can be used in low loadings and the use of aqueous media. For instance, palladium-catalyzed hydrogenation of pyridine (B92270) derivatives to piperidinones can be performed in water. mdpi.com Nickel nanoparticles have also been investigated for the hydrogenation of N-heterocycles in aqueous media. mdpi.com Furthermore, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various transformations. mdpi.com

Functionalization and Derivatization Strategies

Once the core piperidinone ring is constructed, subsequent functionalization and derivatization are often necessary to synthesize target molecules with specific properties. These strategies must be regioselective to ensure the desired substitution pattern.

Regioselective Functional Group Interconversions

Regioselective functional group interconversion (FGI) involves the transformation of one functional group into another at a specific position on the molecule, without affecting other reactive sites. This is a fundamental strategy in multi-step organic synthesis.

For a molecule like 3-hydroxy-1-methylpiperidin-2-one, the hydroxyl group and the carbon atoms adjacent to the carbonyl and nitrogen present key sites for selective functionalization. For example, the hydroxyl group can be oxidized to a ketone or converted to a better leaving group for subsequent nucleophilic substitution. The α-carbon to the carbonyl can be functionalized via enolate chemistry. researchgate.net

N-acyliminium ions are versatile intermediates for the regioselective functionalization of hydroxylactams. These electrophilic species can be trapped by a wide range of nucleophiles, allowing for the introduction of diverse substituents at the position adjacent to the ring nitrogen. This approach has been used for the regioselective functionalization of 5-hydroxypiperidin-2-one, a close analogue of the title compound.

Controlling regioselectivity in ambident nitrogen heterocycles, which have multiple competing nucleophilic sites, can be challenging. Synergistic organoboron/palladium catalysis has been developed for the regioselective N-allylation of tautomerizable heteroarenes, which often exist in equilibrium with their corresponding lactam forms. This method offers high atom economy by using allylic alcohols and producing only water as a byproduct.

Stereoselective Introduction of Additional Stereocenters

The introduction of new stereocenters onto the 3-hydroxypiperidin-2-one core with high levels of stereocontrol is a key challenge in the synthesis of complex piperidine derivatives. Various strategies have been developed to achieve this, including diastereoselective reductions, aldol reactions, and multicomponent reactions.

One effective approach involves the diastereoselective reduction of a ketone precursor. For instance, the reduction of N-protected 4-oxopiperidine-3-carboxylates can yield cis-3-hydroxy-4-substituted piperidines with high diastereoselectivity. The choice of reducing agent and the nature of the N-protecting group can significantly influence the stereochemical outcome.

Enzymatic reductions have also emerged as a powerful tool for the stereoselective synthesis of substituted hydroxypiperidines. Carbonyl reductases, for example, can catalyze the reduction of 4-oxo-3-phenylpiperidine-1-carboxylates to the corresponding 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess (>99% ee) and conversion rates. rsc.org The use of different stereoselectively distinct carbonyl reductases can provide access to all four possible stereoisomers of a given substrate. rsc.org

Domino reactions, such as the imino-aldol-aza-Michael reaction, offer an efficient route to highly functionalized piperidines with multiple stereocenters. These reactions can proceed with high diastereoselectivity, leading to the formation of a single diastereomer. bohrium.com Similarly, four-component reactions involving pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) have been developed for the diastereoselective synthesis of piperidin-2-ones substituted with a pyridinium salt, creating three or four stereocenters in a single step. researchgate.net

The following table summarizes selected methods for the stereoselective introduction of additional stereocenters in piperidine ring systems.

| Precursor | Reaction Type | Reagents/Catalyst | Product Stereochemistry | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) |

| α,β-unsaturated amides and ketones | Cu(I)-catalyzed reductive aldol cyclization | Cu(I) catalyst | 4-hydroxypiperidin-2-ones | Highly diastereoselective |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Enzymatic reduction | Carbonyl reductases (HeCR and DbCR) | (3S,4S), (3R,4R), (3S,4R), (3R,4S) | >99% ee |

| α-(aryl/alkyl)methylidene-β-diketones and N-aryl aldimines | Domino imino-aldol-aza-Michael reaction | Not specified | 2,6-disubstituted piperidines | >99% de |

| Pyridinium ylides, aldehydes, Michael acceptors, ammonium acetate | Four-component reaction | None | Substituted piperidin-2-ones | Highly stereoselective |

Synthesis of Chiral Analogs and Stereoisomers

The synthesis of chiral analogs and stereoisomers of 3-hydroxy-1-methylpiperidin-2-one is essential for exploring structure-activity relationships and developing new therapeutic agents. Methodologies to achieve this often rely on the use of chiral starting materials (chiral pool synthesis), asymmetric catalysis, and the separation of racemic mixtures.

A common strategy involves the use of readily available chiral building blocks such as amino acids. For example, L-glutamic acid can be used as a starting material for the enantioselective synthesis of (2S,3S)-3-hydroxypipecolic acid, a chiral analog of 3-hydroxypiperidin-2-one. researchgate.net Similarly, (S)-proline can be a precursor for the synthesis of 3-hydroxy piperidines through a ring expansion of hydroxy pyrrolidines. whiterose.ac.uk

Asymmetric synthesis provides a powerful route to enantiomerically enriched piperidine derivatives. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one can be achieved from D-phenylglycinol and delta-valerolactone. The stereochemical outcome of the alkylation step is highly dependent on the reaction conditions, such as the presence or absence of a protecting group on the hydroxyl moiety. beilstein-journals.org

Enzymatic methods are also valuable for accessing specific stereoisomers. The reduction of piperidine keto esters using baker's yeast can produce the corresponding hydroxy esters as single cis-diastereoisomers with good to excellent enantiomeric enrichment (>80% ee). psu.edu

The table below provides examples of synthetic routes to various chiral analogs and stereoisomers of 3-hydroxypiperidin-2-one.

| Starting Material | Key Reaction(s) | Product | Stereochemical Outcome |

| D-phenylglycinol and delta-valerolactone | Asymmetric alkylation | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Single isomer detected by chiral HPLC |

| L-glutamic acid | Furylation and oxidation | (2S,3S)-3-hydroxypipecolic acid | Enantioselective synthesis |

| N-Boc pyrrolidine | Lithiation-trapping and ring expansion | 3-hydroxy piperidines | Diastereoselective synthesis of syn and anti isomers |

| Piperidine keto esters | Baker's yeast reduction | cis-hydroxy esters | >80% ee |

| 4-vinylpyridine and benzhydrol | Michael-type addition and stereoselective hydroxylation | (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers | Separation of diastereomers |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For chiral molecules such as 3-Hydroxy-1-methylpiperidin-2-one, advanced NMR methods are indispensable for assigning its relative and absolute configuration.

The structural elucidation of 3-Hydroxy-1-methylpiperidin-2-one, particularly its (3S)-(-) enantiomer isolated from the plant Conchocarpus mastigophorus, has been accomplished through a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. ufv.br These techniques reveal the precise connectivity of atoms within the molecule.

¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

¹³C NMR: Shows the number of different types of carbon atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is crucial for identifying protons that are coupled to each other, typically on adjacent carbon atoms. For (3S)-(-)-3-hydroxy-1-methylpiperidin-2-one, COSY correlations establish the sequence of protons along the piperidine (B6355638) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. Key HMBC correlations for the (3S)-(-) enantiomer confirm the placement of the methyl group on the nitrogen and the carbonyl group at the C-2 position of the piperidine ring. researchgate.net

The chemical shifts from these experiments provide the foundational data for structural confirmation.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 171.0 | - |

| 3 | 69.8 | 4.20 (dd, 8.0, 5.5) |

| 4 | 26.9 | 2.15-2.00 (m) |

| 5 | 21.4 | 1.95-1.80 (m) |

| 6 | 49.5 | 3.40-3.25 (m) |

| N-CH₃ | 29.5 | 2.95 (s) |

While experimental NMR data provides the structure, confirming the stereochemistry of a chiral center can be challenging. The combination of experimental data with quantum mechanical calculations has become a powerful strategy for unambiguous stereochemical assignment. fao.org Density Functional Theory (DFT) calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts for all possible stereoisomers of a molecule. benthamopen.comnih.gov

For 3-Hydroxy-1-methylpiperidin-2-one, the predicted ¹³C NMR chemical shifts for the (3S) and (3R) enantiomers would be calculated. These theoretical data sets are then compared with the experimental NMR data. ufv.br The stereoisomer whose calculated chemical shifts show the best correlation with the experimental values is assigned as the correct structure. Statistical methods such as the Mean Absolute Error (MAE), Corrected Mean Absolute Error (CMAE), and the DP4 probability analysis are often employed to provide a quantitative measure of the fit between the experimental and theoretical data. ufv.br This combined DFT/NMR approach is highly effective for differentiating between diastereomers and confirming the configuration of enantiomers. nih.govrsc.org

Natural products like 3-Hydroxy-1-methylpiperidin-2-one are typically isolated from complex biological matrices containing hundreds of compounds. researchgate.net Traditionally, this requires extensive chromatographic separation before structural analysis. nih.gov However, modern NMR spectroscopy can be applied directly to semi-purified fractions or even complex mixtures to identify constituents without complete isolation. researchgate.neted.ac.uk

Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can separate the NMR signals of different molecules in a mixture based on their diffusion rates, which correlate with molecular size. Furthermore, the detailed analysis of 2D NMR data (COSY, HSQC, HMBC) from a mixture can allow for the piecing together of structures of individual components, as demonstrated in the analysis of piperamides from Piper ottonoides. researchgate.net This approach is particularly valuable for identifying unstable or minor compounds that might be lost during lengthy purification processes. nih.gov The initial identification of piperidine alkaloids and other natural products from plant extracts often relies on these advanced methods to guide the isolation of novel compounds. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its atomic connectivity, conformation, and absolute stereochemistry.

Single crystal X-ray diffraction involves irradiating a well-ordered crystal of a compound with X-rays. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, yielding a precise molecular structure. This technique is the most definitive method for determining the absolute configuration of a chiral molecule.

However, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. For the compound 3-Hydroxy-1-methylpiperidin-2-one, no published single-crystal X-ray diffraction data appears to be available in the scientific literature. Should a suitable crystal be grown, this analysis would provide ultimate confirmation of its stereochemistry and detailed information about its solid-state conformation, including the puckering of the piperidine ring and intermolecular interactions like hydrogen bonding.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. benthamopen.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Co-crystallization involves crystallizing a target molecule with a second "co-former" molecule to create a new crystalline solid with potentially improved properties.

These studies are particularly important in the pharmaceutical industry to ensure the stability and bioavailability of a drug. To date, specific studies on the polymorphism or co-crystallization of 3-Hydroxy-1-methylpiperidin-2-one have not been reported in the scientific literature. Such investigations would be necessary if the compound were to be developed for applications requiring precise control over its solid-state properties.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the atomic-resolution structures of small organic molecules from nanocrystals, which are often orders of magnitude smaller than those required for conventional X-ray crystallography. This method is particularly valuable when challenges arise in growing large single crystals suitable for X-ray diffraction.

The process involves depositing a slurry of nanocrystalline material onto a transmission electron microscope (TEM) grid. The grid is then cryo-cooled, and a low-dose electron beam is used to collect diffraction data as the crystal is continuously rotated. The resulting diffraction patterns are processed using established crystallographic software to generate a three-dimensional model of the molecule.

While no specific MicroED studies have been published for 3-Hydroxy-1-methylpiperidin-2-one, the application of this technique would be expected to yield precise bond lengths, bond angles, and the conformation of the piperidinone ring. Such data is crucial for understanding intermolecular interactions in the solid state. A hypothetical data table derived from a successful MicroED analysis is presented below to illustrate the expected outcomes.

Table 1: Hypothetical Crystallographic Data for (S)-3-Hydroxy-1-methylpiperidin-2-one from MicroED Analysis

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.9 |

| c (Å) | 11.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 578.4 |

| Z | 4 |

| Resolution (Å) | 0.9 |

| R-factor | < 0.15 |

| Note: This data is illustrative and not based on published experimental results. |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light, providing invaluable information on their absolute stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a sample. The resulting VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure.

The assignment of the absolute configuration of a chiral molecule like 3-Hydroxy-1-methylpiperidin-2-one using VCD involves a synergistic approach combining experimental measurements with quantum chemical calculations. The experimental VCD spectrum of one enantiomer is recorded. Then, the theoretical VCD spectrum for a specific enantiomer (e.g., the (S)-enantiomer) is calculated using Density Functional Theory (DFT). By comparing the signs and relative intensities of the experimental and calculated spectral bands, the absolute configuration of the sample can be unambiguously assigned. If the experimental and calculated spectra match, the sample has the same absolute configuration as the calculated model. If the spectra are mirror images, the sample has the opposite configuration.

Although VCD has been successfully applied to determine the absolute configuration of various lactams and piperidine derivatives, specific VCD studies on 3-Hydroxy-1-methylpiperidin-2-one are not found in the current literature. A successful VCD analysis would provide definitive proof of the (R) or (S) configuration of an enantiomerically enriched sample. An illustrative table of key VCD bands that would be anticipated for this molecule is provided below.

Table 2: Hypothetical Key Vibrational Bands for VCD Analysis of (S)-3-Hydroxy-1-methylpiperidin-2-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Sign |

| ~2950 | C-H stretch | + |

| ~1650 | C=O stretch (Amide I) | - |

| ~1450 | CH₂ bend | + |

| ~1100 | C-O stretch | - |

| Note: This data is hypothetical and intended to illustrate the type of information obtained from VCD spectroscopy. The signs are speculative and would need to be confirmed by DFT calculations. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the behavior of molecules. These methods have been applied to elucidate the properties of 3-Hydroxy-1-methylpiperidin-2-one and its derivatives.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, DFT calculations can determine the most stable structure, corresponding to the minimum energy on the potential energy surface. ntnu.no This information is crucial for understanding the molecule's reactivity and interactions.

For piperidine (B6355638) derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G(d,p), have been successfully used to model their structures. researchgate.net The choice of functional and basis set is critical for obtaining accurate results. nrel.govnih.gov For instance, the M06-2X functional is another popular choice for organic molecules. nrel.gov Geometry optimization is a prerequisite for further calculations, such as vibrational frequencies and NMR chemical shifts. ntnu.no

A study on a related natural product, (3S)‐(−)‐3‐hydroxy‐1‐methylpiperidin‐2‐one, utilized DFT calculations at the B3LYP/6‐311+G(2d,p)//M06‐2X/6‐31+G(d,p) level of theory to assist in its structural elucidation. researchgate.net The optimized geometry provides bond lengths, bond angles, and dihedral angles that are essential for a complete molecular description.

Table 1: Representative Theoretical Data from DFT Calculations

| Parameter | Calculated Value | Method/Basis Set |

| Optimized Energy | Varies | B3LYP/6-31G(d,p) |

| Dipole Moment | Varies | B3LYP/6-31G(d,p) |

| Key Bond Length (C=O) | ~1.23 Å | B3LYP/6-31G(d,p) |

| Key Bond Angle (C-N-C) | ~118° | B3LYP/6-31G(d,p) |

Note: The values in this table are illustrative and would need to be calculated specifically for 3-Hydroxy-1-methylpiperidin-2-one.

The piperidine ring in 3-Hydroxy-1-methylpiperidin-2-one can adopt various conformations, with the chair conformation generally being the most stable. The substituents on the ring, in this case, the hydroxyl and methyl groups, can exist in either axial or equatorial positions, leading to different diastereomers and conformers.

Conformational analysis of piperidine derivatives is often performed using a combination of NMR spectroscopy and theoretical calculations. researchgate.net For a related compound, 5,7-dihydroxy-6-(3-hydroxy-1-methylpiperidin-4-yl)-2-methyl-4H-chromen-4-one, NOESY and CD spectra were used to determine the relative configuration and indicated a chair conformation for the piperidine ring. google.com Theoretical calculations can be used to determine the relative energies of different conformers, predicting the most populated state.

Theoretical calculations are invaluable for studying reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products.

For reactions involving piperidine derivatives, such as their synthesis or further functionalization, DFT calculations can be employed to model the reaction pathway. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be obtained. researchgate.netresearchgate.net For example, in the synthesis of substituted piperidines, theoretical calculations can help rationalize the observed stereoselectivity by comparing the energies of different transition state structures. rsc.org

Molecular Modeling for Understanding Stereochemical Outcomes

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. In the context of 3-Hydroxy-1-methylpiperidin-2-one, molecular modeling is particularly useful for understanding and predicting the stereochemical outcomes of reactions.

The presence of a chiral center at the 3-position means that reactions involving this compound can lead to diastereomeric products. By modeling the transition states of competing reaction pathways, it is possible to predict which diastereomer will be formed preferentially. For instance, in the synthesis of a novel natural product containing the (3S)‐(−)‐3‐hydroxy‐1‐methylpiperidin‐2‐one moiety, quantum mechanical calculations were used to explain the diastereoselectivities of the reactions by comparing the formation energies of the products and intermediates. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification and elucidation.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. imist.maconicet.gov.ar This method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of a molecule. nih.govresearchgate.net

In the structural elucidation of (3S)‐(−)‐3‐hydroxy‐1‐methylpiperidin‐2‐one, theoretical ¹³C NMR spectra were calculated for candidate structures and compared with the experimental spectrum. researchgate.net The DP4 statistical tool was also employed to compare the calculated and experimental NMR chemical shifts, providing a quantitative measure of the agreement. researchgate.net The accuracy of the calculated chemical shifts is dependent on the level of theory and the basis set used. nih.gov The GIAO/DFT approach is known to provide satisfactory chemical shifts for various nuclei. imist.ma

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Piperidine Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Method/Basis Set |

| C-2 | Varies | Varies | B3LYP/6-311+G(2d,p) |

| C-3 | Varies | Varies | B3LYP/6-311+G(2d,p) |

| C-4 | Varies | Varies | B3LYP/6-311+G(2d,p) |

| C-5 | Varies | Varies | B3LYP/6-311+G(2d,p) |

| C-6 | Varies | Varies | B3LYP/6-311+G(2d,p) |

| N-CH₃ | Varies | Varies | B3LYP/6-311+G(2d,p) |

Note: This table is illustrative. Specific experimental and calculated values for 3-Hydroxy-1-methylpiperidin-2-one would be required for a direct comparison.

3-Hydroxy-1-methylpiperidin-2-one as a Chiral Building Block

The inherent chirality and functional group array of 3-hydroxy-1-methylpiperidin-2-one and its analogs make them powerful tools in asymmetric synthesis. The piperidin-2-one scaffold is a versatile building block for creating a variety of piperidine and piperidone derivatives researchgate.net.

Precursor in Complex Molecule Synthesis

The utility of the 3-hydroxypiperidin-2-one (B90772) core as a precursor in the synthesis of complex molecules is well-documented. A notable example is the use of a closely related analog, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, as an early-stage intermediate in the total synthesis of febrifugine (B1672321) nih.gov. Febrifugine is a quinazoline (B50416) alkaloid known for its potent antimalarial properties nih.gov. The synthesis of this complex natural product highlights the strategic importance of the 3-hydroxypiperidin-2-one scaffold in constructing intricate molecular frameworks.

Furthermore, the asymmetric synthesis of related compounds, such as (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, has been achieved with high stereocontrol, underscoring the value of these chiral lactams as pharmaceutical intermediates researchgate.net. The ability to control the stereochemistry at the C3 position is crucial for the synthesis of enantiomerically pure target molecules.

Role in the Synthesis of Nitrogen Heterocycles

The 3-hydroxy-1-methylpiperidin-2-one structure serves as a valuable synthon for the creation of a diverse range of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry . The lactam ring can undergo various transformations, such as ring-opening or reduction, to yield functionalized piperidines. These piperidine derivatives are foundational components of many pharmaceuticals and natural products nih.gov.

The presence of both a hydroxyl group and a lactam offers multiple reaction sites for further chemical modifications. This dual functionality allows for the construction of more complex heterocyclic systems. For instance, the hydroxyl group can be used to introduce new functionalities or to direct the stereochemical outcome of subsequent reactions, while the lactam can be manipulated to expand the ring or to introduce different substituents on the nitrogen atom. This versatility makes 3-hydroxy-1-methylpiperidin-2-one and its derivatives key starting materials in the development of new bioactive molecules.

Integration into Natural Product Synthesis

The 3-hydroxy-2-piperidinone structural motif is a recurring feature in a variety of natural products, particularly alkaloids. This prevalence has made it a target for synthetic chemists aiming to replicate these complex molecules in the laboratory.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. While specific biomimetic syntheses commencing from 3-hydroxy-1-methylpiperidin-2-one are not extensively documented, the general strategy often involves plausible biosynthetic precursors. Given that the 3-hydroxy-2-piperidinone core is found in several alkaloids, it represents a logical starting point or key intermediate in a biomimetic approach to these natural products nih.gov. The synthesis of Myrioneuron alkaloids, for instance, involves complex cyclizations that are thought to have biosynthetic relevance, and the piperidine core is central to these structures nih.govsemanticscholar.org.

Stereoselective Routes to Natural Product Core Structures

The 3-hydroxy-2-piperidinone topology is a key structural element in several bioactive natural products. Its presence has driven the development of stereoselective synthetic routes to access these molecules. Notable examples of natural products containing this or a closely related substructure include:

(+)-Awajanomycin: This marine-derived fungal metabolite possesses a 3-hydroxy-2-piperidinone core nih.gov.

Deoxocassine, Spectaline, and Azimic Acid: The β-hydroxypiperidine substructure, which can be derived from 3-hydroxy-2-piperidinone, is a central feature of these natural products nih.gov.

The stereocontrolled synthesis of these natural products often relies on the use of chiral building blocks like 3-hydroxy-2-piperidinone to establish the correct stereochemistry in the final molecule.

Development of New Synthetic Methodologies

The pursuit of efficient routes to synthesize 3-hydroxy-1-methylpiperidin-2-one and its derivatives has led to the development of novel synthetic methods. A significant advancement is the palladium-catalyzed, site-selective, and stereocontrolled deconstructive aminolysis of bridged δ-lactam-γ-lactones nih.govresearchgate.net.

This methodology allows for the synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides in a modular fashion. The reaction proceeds with high yields and diastereoselectivities, accommodating a range of primary and secondary amines as nucleophiles nih.gov. This innovative approach represents the first catalytic method for activating the acyl C-O bonds of γ-lactones and provides a formal α-hydroxylation of otherwise inert lactams nih.govresearchgate.net. The development of this method not only facilitates access to the 3-hydroxy-2-piperidinone scaffold but also expands the toolkit of synthetic organic chemists for the construction of complex, medicinally relevant molecules nih.gov.

Table of Reaction Parameters for the Synthesis of 3-Hydroxy-2-piperidinone Carboxamides

| Entry | Amine Nucleophile | Product Yield (%) | Diastereomeric Ratio |

| 1 | Propargylamine | High | N/A |

| 2 | Primary Aryl Amine | High | High |

| 3 | (R)-α-Methyl Benzylamine | High | High |

| 4 | (S)-α-Methyl Benzylamine | High | High |

| 5 | Sterically Hindered Secondary Amines | Satisfactory | N/A |

Data synthesized from research on the catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis Technologies

The development of efficient and stereoselective methods for the synthesis of piperidine (B6355638) derivatives is a significant area of research. mdpi.com Asymmetric synthesis, in particular, is crucial for producing chiral molecules with specific biological activities. Recent advancements have focused on creating piperidin-2-one derivatives with high diastereomeric excess. researchgate.net

Furthermore, transition-metal-free dual C-H oxidation has emerged as an eco-friendly and efficient method for synthesizing piperidin-2-one derivatives. mdpi.com This tandem oxidation, utilizing reagents like the TEMPO oxoammonium cation, allows for the conversion of piperidines to the corresponding lactams. mdpi.com Chemo-enzymatic resolution, often employing lipases such as Candida antarctica lipase (B570770) B (CAL-B), can then be used to separate racemic mixtures and obtain the desired chiral products in high enantiomeric excess. mdpi.com Other strategies for asymmetric synthesis include the use of β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones, followed by ring-closing metathesis and selective dihydroxylation. researchgate.net

These advancements in asymmetric synthesis provide more controlled and efficient routes to chiral piperidinone derivatives, paving the way for the synthesis of novel and potent biologically active molecules.

Integration of Artificial Intelligence in Retrosynthesis and Design

For a molecule like 3-Hydroxy-1-methylpiperidin-2-one, AI algorithms can be trained on large databases of reaction patterns to predict the most effective ways to construct its piperidinone core and introduce the desired functional groups. mit.edu The process involves breaking down the target molecule into simpler, commercially available starting materials. mit.edu AI can assist in identifying key disconnections and suggesting suitable reagents and reaction conditions for each step.

The use of AI is not limited to predicting existing reaction pathways. It also extends to the design of novel derivatives. By learning the structure-activity relationships of known biologically active piperidinones, machine learning models can propose new variations of 3-Hydroxy-1-methylpiperidin-2-one with potentially enhanced therapeutic properties. This integration of AI in both retrosynthesis and molecular design is expected to accelerate the discovery and development of new drugs and chemical probes based on the piperidinone scaffold.

Expansion of Applications in Chemical Biology Tools

The unique structural features of 3-Hydroxy-1-methylpiperidin-2-one make it a valuable scaffold for the development of chemical biology tools. smolecule.com These tools are instrumental in studying biological processes, such as enzyme mechanisms and cellular signaling pathways. smolecule.com The presence of both a hydroxyl group and a piperidin-2-one ring allows for various chemical modifications, enabling the synthesis of derivatives that can act as specific inhibitors or probes for biological targets.

For instance, derivatives of 3-Hydroxy-1-methylpiperidin-2-one could be designed to interact with specific enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems. By attaching fluorescent tags or other reporter groups to the molecule, researchers can visualize its distribution and interactions within living cells. A derivative, 3-Ethynyl-3-hydroxy-1-methyl-piperidin-2-one, is commercially available, suggesting its potential use as a research tool, likely for "click chemistry" applications to attach probes or link to other molecules.

The piperidine ring itself is a common motif in many biologically active compounds and pharmaceuticals, including those with anti-inflammatory and neuroprotective effects. nih.gov This structural similarity suggests that derivatives of 3-Hydroxy-1-methylpiperidin-2-one could be explored for similar therapeutic applications. smolecule.com For example, a novel chromone (B188151) alkaloid, dysoline, which incorporates a 3-hydroxy-1-methylpiperidinyl moiety, has shown potential as an anticancer and anti-inflammatory agent. google.com As our understanding of the biological roles of piperidinone-containing molecules grows, so too will the applications of 3-Hydroxy-1-methylpiperidin-2-one and its analogs as sophisticated tools in chemical biology.

Novel Analytical and Computational Techniques for Complex Systems

The study of complex chemical systems involving molecules like 3-Hydroxy-1-methylpiperidin-2-one is increasingly benefiting from novel analytical and computational techniques. Advanced analytical methods are crucial for the characterization and quantification of these compounds and their derivatives.

Analytical Techniques: High-performance liquid chromatography (HPLC) is a key technique for analyzing the purity and diastereomeric excess of synthesized piperidinone derivatives. researchgate.net Chiral HPLC columns are particularly important for separating and quantifying enantiomers. researchgate.net Other analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are essential for elucidating the molecular structure of newly synthesized compounds. eurjchem.combohrium.com For instance, the structure of a novel pyrazole (B372694) derivative with a 4-methylpiperidin-4-ol (B1315937) substitution was meticulously characterized using 1H-NMR, FT-IR, and LC-MS analyses. pjoes.com

Computational Techniques: Computational chemistry, particularly density functional theory (DFT), plays a significant role in understanding the electronic structure, reactivity, and spectroscopic properties of piperidinone derivatives. bohrium.comresearchgate.net DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity. pjoes.comresearchgate.net These computational studies provide valuable insights that complement experimental findings. researchgate.net For example, DFT calculations have been used to study the molecular structure and reactivity of various piperidine derivatives, including those with potential anticancer activity. nih.govbohrium.com Molecular docking studies, another computational tool, can predict the binding interactions of these compounds with biological targets, aiding in the design of more potent inhibitors. nih.govbohrium.com

The combination of these advanced analytical and computational methods allows for a deeper understanding of the properties and behavior of 3-Hydroxy-1-methylpiperidin-2-one and its derivatives in complex chemical and biological systems.

Q & A

Basic: How can researchers optimize the synthesis of 3-Hydroxy-1-methylpiperidin-2-one to improve yield and purity?

Methodological Answer:

Synthetic routes for piperidin-2-one derivatives often involve condensation reactions under controlled conditions. For 3-Hydroxy-1-methylpiperidin-2-one, key steps include:

- Reagent Selection : Use catalysts like trifluoroacetic anhydride or acidic conditions to facilitate cyclization (analogous to methods for related compounds in ).

- Parameter Control : Maintain temperatures between 40–60°C and pH 6–7 to minimize side reactions (as seen in piperidine derivative syntheses in ).

- Purification : Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the product (derived from general practices in and ).

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| pH | 6–7 | Enhances cyclization |

| Catalyst | Trifluoroacetic anhydride | Accelerates reaction |

Basic: What analytical techniques are most reliable for characterizing 3-Hydroxy-1-methylpiperidin-2-one?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the hydroxy and methyl group positions (as used in structural studies of similar compounds in ).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 115.13 g/mol for 3-Hydroxypiperidin-2-one, per ).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (applied in for a related hydroxy-piperidinone).

Data Table :

| Technique | Purpose | Example from Evidence |

|---|---|---|

| NMR | Structural confirmation | Used in |

| MS | Molecular weight validation | Cited in |

| XRD | Stereochemical analysis | Applied in |

Advanced: How should researchers address contradictions in reported biological activities of 3-Hydroxy-1-methylpiperidin-2-one?

Methodological Answer:

Contradictions in bioactivity data (e.g., cytotoxicity vs. inactivity) require:

- Dose-Response Curves : Establish EC/IC values across multiple assays (as in ’s cytotoxicity studies).

- Binding Affinity Studies : Use computational docking (e.g., AutoDock Vina) to compare interactions with targets like enzymes or receptors (referenced in ).

- Replicate Conditions : Standardize cell lines, incubation times, and solvent controls to isolate compound-specific effects.

Example Workflow :

Perform cytotoxicity assays on HEK293 and HeLa cells.

Cross-validate with binding energy calculations (e.g., ΔG values).

Compare results with literature using statistical tools (e.g., ANOVA).

Advanced: What mechanistic insights guide the pharmacological study of 3-Hydroxy-1-methylpiperidin-2-one?

Methodological Answer:

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (analogous to ’s medicinal chemistry approaches).

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for CNS targets.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation (methodology inferred from ).

Data Table :

| Assay Type | Target Example | Key Metric |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | IC |

| Receptor Binding | Dopamine D2 | K |

| Metabolic Stability | CYP3A4 | Half-life (t) |

Advanced: How does stereochemistry influence the reactivity and bioactivity of 3-Hydroxy-1-methylpiperidin-2-one?

Methodological Answer:

- Chiral Synthesis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to produce R/S isomers (as in ’s fluorinated piperidine synthesis).

- Circular Dichroism (CD) : Compare optical activity to correlate configuration with biological outcomes.

- Molecular Dynamics (MD) Simulations : Model isomer interactions with biological targets (e.g., protein-ligand binding pockets).

Case Study :

’s crystallographic data reveals hydrogen-bonding patterns dependent on stereochemistry, which could modulate solubility and target engagement.

Basic: What stability considerations are critical for storing 3-Hydroxy-1-methylpiperidin-2-one?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers (per ’s guidelines for similar heterocycles).

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Hygroscopicity : Add desiccants (e.g., silica gel) to mitigate hydrolysis (inferred from ’s safety protocols).

Advanced: How can researchers evaluate the environmental impact of 3-Hydroxy-1-methylpiperidin-2-one in laboratory settings?

Methodological Answer:

- Surface Adsorption Studies : Use microspectroscopic imaging (e.g., AFM or ToF-SIMS) to track compound interaction with lab surfaces (as in ).

- Waste Management : Neutralize acidic/basic byproducts before disposal (aligned with ’s safety guidelines).

- Biodegradation Assays : Monitor microbial degradation rates in simulated environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.